molecular formula C66H93N13O28S B026268 Hirudin (54-65) (sulfated) CAS No. 109528-49-6

Hirudin (54-65) (sulfated)

Cat. No. B026268
M. Wt: 1548.6 g/mol
InChI Key: CKXMQSIWBKKXGT-SQJOKQRMSA-N
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Description

Synthesis Analysis

The synthesis of Hirudin (54-65) (sulfated) involves both chemical and enzymatic methods to introduce sulfate groups into tyrosine residues. Muramatsu et al. (2009) chemically synthesized C-terminal peptides of hirudin variant-1 (HV-1), including HV-1-(54-65), and enzymatically sulfated the Tyr residues using sulfotransferase from Eubacterium A-44, producing several sulfated peptides with varying inhibitory potency towards thrombin (Muramatsu et al., 2009).

Molecular Structure Analysis

The molecular structure of hirudin, including the (54-65) segment, is characterized by its unique disulfide bonds and the presence of sulfated tyrosine residues. Dodt et al. (1985) detailed the disulfide bond arrangement within hirudin, providing a foundation for understanding its conformational stability and interaction mechanisms with thrombin (Dodt et al., 1985).

Chemical Reactions and Properties

Sulfation of tyrosine residues significantly enhances the thrombin inhibitory activity of hirudin peptides. This post-translational modification is critical for binding to thrombin's anion-binding exosite. Liu and Schultz (2006) demonstrated the importance of tyrosine sulfation in recombinant hirudin for achieving high-affinity thrombin inhibition, showcasing the chemical properties that underpin hirudin's mechanism of action (Liu & Schultz, 2006).

Physical Properties Analysis

Hirudin's physical stability, including its resistance to denaturation at extreme pH, high temperatures, and in the presence of denaturants, is remarkable. Chang (1991) explored the stability of hirudin, noting that its thrombin inhibitory activity remains intact under various challenging conditions, highlighting its robust physical properties (Chang, 1991).

Chemical Properties Analysis

The anticoagulant activity of hirudin is largely attributed to its chemical interactions with thrombin, particularly through the sulfated tyrosine residues. These interactions are crucial for the inhibition of thrombin, with the sulfation state of tyrosine significantly affecting hirudin's binding affinity and inhibitory strength. Studies by Maraganore et al. (1989) elucidated the role of the C-terminal segment and the impact of tyrosine sulfation on hirudin's anticoagulant properties (Maraganore et al., 1989).

Scientific Research Applications

Thrombosis and Anticoagulation

  • Field : Pharmacology
  • Application : Hirudin, an acidic polypeptide secreted by the salivary glands of Hirudo medicinalis (also known as “Shuizhi” in traditional Chinese medicine), is the strongest natural specific inhibitor of thrombin found so far . It has been demonstrated to possess potent anti-thrombotic effect .
  • Method : The derivatives of hirudin have stronger antithrombotic activity and lower bleeding risk . They fuse with thrombin to produce a non-covalent nitric oxide synthase with a dissociation constant of the order of 10-12 and a very fast reaction rate .
  • Results : Hirudin and its derivatives have been shown to reduce fibrin deposition and accelerate collagen degradation by reducing thrombin expression in the lung and by reducing PAI-1 content and activity .

Chronic Kidney Disease Treatment

  • Field : Nephrology
  • Application : Evidence based on pharmacological data has shown that hirudin has important protective effects in Chronic Kidney Disease (CKD) against diabetic nephrology, nephrotic syndrome, and renal interstitial fibrosis .
  • Method : The mechanisms of hirudin in treating CKD are mainly related to inhibiting the inflammatory response, preventing apoptosis of intrinsic renal cells, and inhibiting the interactions between thrombin and protease-activated receptors .
  • Results : The protective effects of hirudin in CKD have been demonstrated in various studies, but the paper does not provide specific quantitative data or statistical analyses .

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition .

Future Directions

Hirudin (54-65), sulfated is currently used for research purposes . It does not inhibit the hydrolysis of synthetic peptide substrates . Future research may focus on its potential applications in treating related diseases .

properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H93N13O28S/c1-5-34(4)55(78-59(95)41(21-26-53(88)89)71-56(92)38(18-23-50(82)83)72-61(97)44(29-35-10-7-6-8-11-35)77-63(99)46(31-54(90)91)69-49(81)32-67)65(101)79-27-9-12-47(79)64(100)73-40(20-25-52(86)87)57(93)70-39(19-24-51(84)85)58(94)76-45(30-36-13-15-37(16-14-36)107-108(104,105)106)62(98)75-43(28-33(2)3)60(96)74-42(66(102)103)17-22-48(68)80/h6-8,10-11,13-16,33-34,38-47,55H,5,9,12,17-32,67H2,1-4H3,(H2,68,80)(H,69,81)(H,70,93)(H,71,92)(H,72,97)(H,73,100)(H,74,96)(H,75,98)(H,76,94)(H,77,99)(H,78,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,102,103)(H,104,105,106)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXMQSIWBKKXGT-SQJOKQRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H93N13O28S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid

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